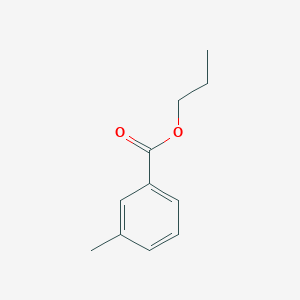

Propyl 3-methylbenzoate

Description

Propyl 3-methylbenzoate is an ester derivative of 3-methylbenzoic acid, formed by the esterification of the carboxylic acid group with propanol. Its molecular formula is C₁₁H₁₄O₂ (molecular weight: 178.23 g/mol), differing from its parent compound, benzoic acid, by the addition of a methyl group at the 3-position of the aromatic ring and a propyl ester moiety. This structural modification enhances its lipophilicity, making it suitable for applications in flavor and fragrance industries, where volatility and solubility in organic matrices are critical .

Propyl benzoate exhibits a refractive index of 1.498–1.504 and a density of 1.021–1.027 g/cm³, with regulatory approvals (FEMA 2931, JECFA 853) for use in food and cosmetics .

Properties

CAS No. |

6297-44-5 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

propyl 3-methylbenzoate |

InChI |

InChI=1S/C11H14O2/c1-3-7-13-11(12)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3 |

InChI Key |

JDUCVMVPIZKWJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the ester product .

Chemical Reactions Analysis

Types of Reactions: Propyl 3-methylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 3-methylbenzoic acid and propanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

Hydrolysis: 3-methylbenzoic acid and propanol.

Reduction: 3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Propyl 3-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its reactivity and stability make it a valuable starting material for various chemical transformations .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the formulation of certain pharmaceuticals due to its ability to enhance the solubility and stability of active ingredients .

Industry: The compound is widely used in the fragrance industry due to its pleasant aroma. It is also employed as a flavoring agent in the food industry and as a plasticizer in polymer production .

Mechanism of Action

The mechanism of action of propyl 3-methylbenzoate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The ester group can also undergo hydrolysis in biological systems, releasing 3-methylbenzoic acid and propanol, which may contribute to its biological activity .

Comparison with Similar Compounds

Propyl 3-Chlorobenzoate

- Molecular Formula : C₁₀H₁₁ClO₂

- Molecular Weight : ~198.64 g/mol (calculated based on substitution of methyl with chlorine).

- Key Differences :

- The chlorine atom at the 3-position introduces electronegativity, increasing reactivity in nucleophilic substitutions and hydrolysis compared to the methyl group in Propyl 3-methylbenzoate.

- Applications : Widely used in pharmaceutical and agrochemical research as a precursor for drug candidates and pesticides due to its bioactivity .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.30 g/mol.

- Key Differences :

4-Formylphenyl 3-Methylbenzoate

- Molecular Formula : C₁₅H₁₂O₃

- Molecular Weight : 240.25 g/mol.

- Key Differences: A formyl group at the 4-position of the phenyl ring introduces electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation). Applications: Potential use in polymer chemistry or as a crosslinking agent due to its reactive aldehyde group .

Propyl Benzoate

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol.

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Implications

- Reactivity : Chlorine and formyl substituents enhance electrophilicity, making Propyl 3-chlorobenzoate and 4-formylphenyl 3-methylbenzoate more reactive in synthetic pathways compared to the methyl-substituted variant .

- Solubility: The methyl group in this compound increases lipophilicity, favoring solubility in non-polar solvents over the hydroxyl-containing amide derivative .

- Industrial Use : Esters like Propyl benzoate and its methyl derivative are preferred in consumer products due to low toxicity, whereas halogenated analogs are reserved for specialized chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.